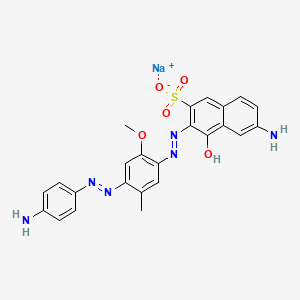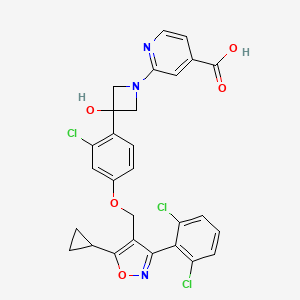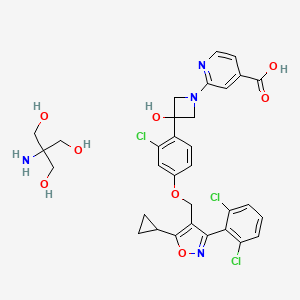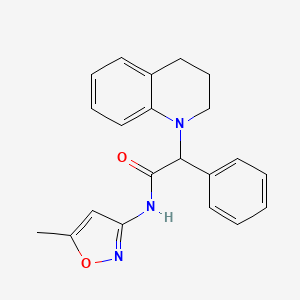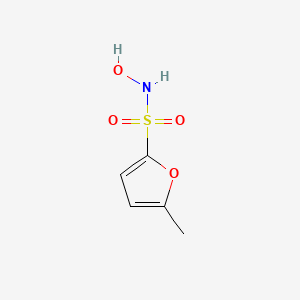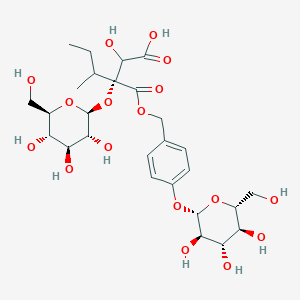
beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coelovirin C is also known as Dactylorhin D, it is obtained from the genus Gymnadenia. Dactylorhin D is one of the group of important active constituents in the mature tubers of orchidaceae. Five new compounds known as dactylorhin A-E and two natural ocmpounds known as dactyloses A-B have been reported from the roots of the plant. Dactydactylorhin A and dactylorhin E in enzymatic hydrolysis using almond emulsion give dactylorhin C. Also, dactylorhin D and dactylorhin B in enzymatic hydrolysis using cellulose give a 7a compound butanedioic acid, which in hydrolysis gives Loroglossin.
Applications De Recherche Scientifique
1. Natural Product Isolation and Characterization
Beta-D-Glucopyranoside derivatives, including phenylvaleric acid and flavonoid glycosides, have been isolated from natural sources like Polygonum salicifolium. These compounds were identified using spectroscopic and chromatographic methods, demonstrating their prevalence in various plant species. The flavonoid glycosides, in particular, showed scavenging properties towards radicals, indicating their potential antioxidant activity (Çalış, Kuruüzüm, Demirezer, Sticher, Ganci, & Rüedi, 1999).
2. Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of beta-D-Glucopyranoside derivatives. For instance, novel derivatives have been characterized from the fruits of Idesia polycarpa, revealing new compounds like idescarpin and elucidating their structures through integrated spectroscopic analysis (Chou, Lin, Tsai, Hsu, & Ho, 1997).
3. Enzymatic Action and Binding Energy Studies
Studies on enzymes like Aspergillus oryzae beta-glucosidase have utilized various beta-D-glucopyranosides to investigate enzymatic mechanisms. These studies have provided insights into the binding energies of different hydroxyl groups of glucosidic glucose with the enzyme, enhancing understanding of enzyme-substrate interactions (Mega & Matsushima, 1983).
4. Vasorelaxation and Inhibitory Effects
Research on glycosides from Melaleuca quinquenervia leaves, including beta-D-glucopyranoside derivatives, has shown their ability to inhibit vascular contraction in rats. This suggests potential applications in cardiovascular research and therapeutic development (Lee, Wang, Lee, Kuo, & Chou, 2002).
5. Antioxidant Properties
Phenolic glycosides, a class of beta-D-Glucopyranoside derivatives, have been identified as antioxidants. Isolated from sources like Pimenta dioica berries, these compounds demonstrate radical-scavenging activity, which is crucial for understanding their role in combating oxidative stress (Kikuzaki, Miyajima, & Nakatani, 2008).
Propriétés
Numéro CAS |
256459-39-9 |
|---|---|
Nom du produit |
beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl |
Formule moléculaire |
C27H40O17 |
Poids moléculaire |
636.6 |
Nom IUPAC |
beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl |
InChI |
InChI=1S/C27H40O17/c1-11(2)7-27(22(36)23(37)38,44-25-21(35)19(33)17(31)15(9-29)43-25)26(39)40-10-12-3-5-13(6-4-12)41-24-20(34)18(32)16(30)14(8-28)42-24/h3-6,11,14-22,24-25,28-36H,7-10H2,1-2H3,(H,37,38)/t14-,15-,16-,17-,18+,19+,20-,21-,22-,24-,25+,27-/m1/s1 |
Clé InChI |
WBSSVHBTDKPYQF-KRABCRPJSA-N |
SMILES |
O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(COC([C@](O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)([C@@H](C(O)=O)O)CC(C)C)=O)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Coelovirin C; Dactylorhin D; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



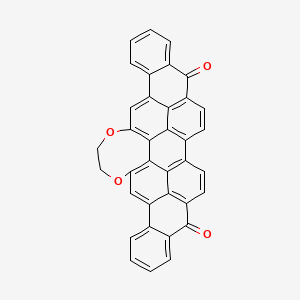
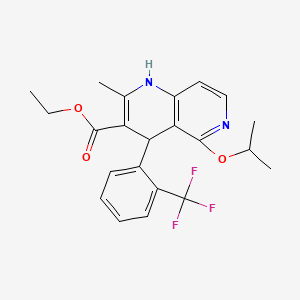
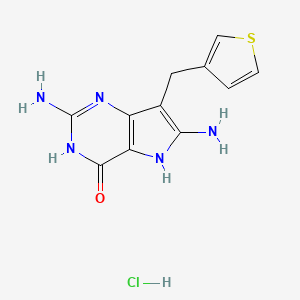
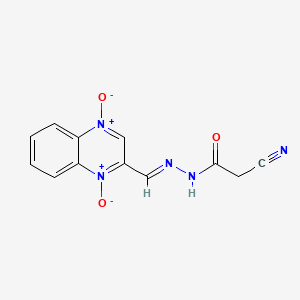
![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)

